

# Ophiopogonin D in Immunomodulation: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Ophiopogonin D'*

Cat. No.: B2366782

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Executive Summary: Ophiopogonin D (OP-D), a C27 steroidal glycoside isolated from the tuber of *Ophiopogon japonicus*, is emerging as a potent immunomodulatory agent with significant therapeutic potential. Extensive preclinical research has demonstrated its multifaceted capabilities, including potent anti-inflammatory, antioxidant, and immune-enhancing activities. Mechanistically, OP-D exerts its effects by targeting several key signaling pathways, most notably inhibiting the pro-inflammatory NF- $\kappa$ B cascade, activating the protective Nrf2 antioxidant response, and modulating pathways involved in acute lung injury and sepsis, such as the HIF-1 $\alpha$ -VEGF and Rac1/NOX1 axes. Furthermore, when formulated as a nanoemulsion, OP-D acts as a robust vaccine adjuvant, significantly enhancing both humoral and cellular immune responses. This technical guide provides an in-depth overview of the core mechanisms, quantitative effects, and experimental methodologies related to the immunomodulatory role of Ophiopogonin D, intended for researchers, scientists, and professionals in drug development.

## Core Immunomodulatory Mechanisms of Ophiopogonin D

**Ophiopogonin D's** ability to modulate the immune system stems from its interaction with multiple intracellular signaling pathways that are central to inflammation, oxidative stress, and immune cell function.

## Inhibition of the Nuclear Factor- $\kappa$ B (NF- $\kappa$ B) Signaling Pathway

The NF- $\kappa$ B pathway is a cornerstone of the inflammatory response. Its sustained activation is implicated in numerous inflammatory diseases. Ophiopogonin D has been consistently shown to suppress this pathway across various models. In colitis models, OP-D alleviates inflammation by inhibiting epithelial NF- $\kappa$ B signaling. The mechanism involves preventing the nuclear translocation of the p65 subunit of NF- $\kappa$ B. Molecular docking simulations have suggested a high affinity between OP-D and the REL-homology domain of NF- $\kappa$ B-p65, which interferes with its translocation to the nucleus. This inhibitory action blocks the transcription of numerous pro-inflammatory genes, including cytokines like TNF- $\alpha$  and IL-6.

Caption: Ophiopogonin D inhibits the NF- $\kappa$ B signaling pathway.

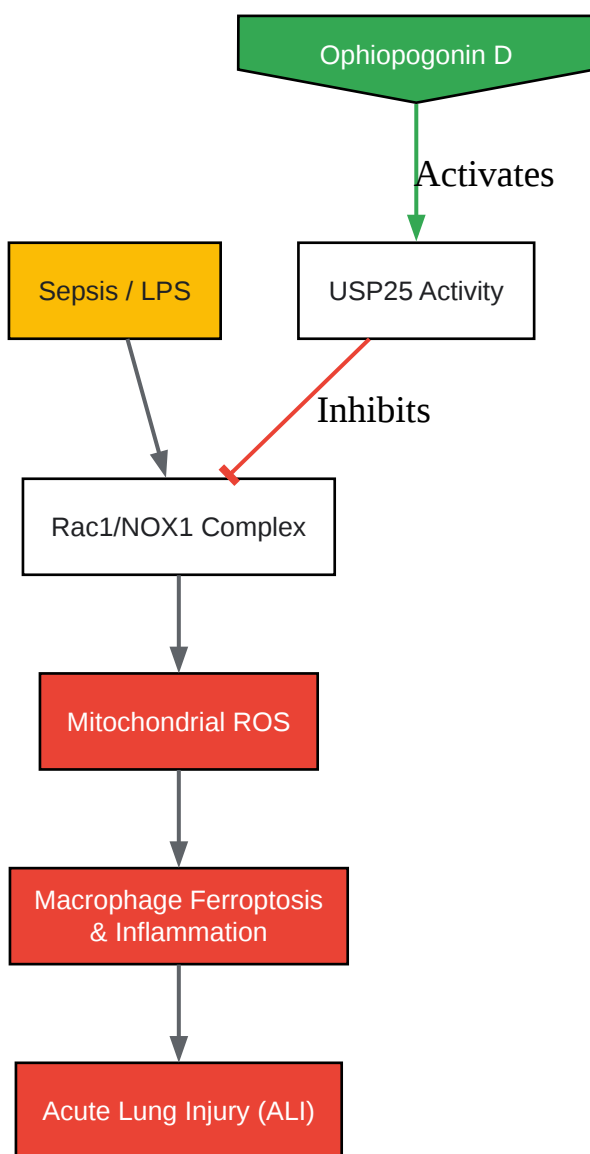
## Activation of the Nrf2 Antioxidant Pathway

The Keap1/Nrf2/ARE pathway is the primary regulator of endogenous antioxidant responses, playing a critical role in protecting cells from oxidative stress. Ophiopogonin D has been shown to activate this pathway, thereby mitigating oxidative damage and mitochondrial dysfunction in various cell types, including pancreatic  $\beta$ -cells and chondrocytes. Under conditions of oxidative stress, OP-D facilitates the dissociation of Nrf2 from its inhibitor, Keap1. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of protective genes like heme oxygenase-1 (HO-1) and other antioxidant enzymes.

Caption: Ophiopogonin D activates the Keap1/Nrf2 antioxidant pathway.

## Modulation of Pathways in Acute Lung Injury (ALI)

OP-D shows significant promise in combating ALI by targeting multiple cellular processes. In sepsis-induced ALI, OP-D improves microvascular endothelial barrier function by inhibiting the HIF-1 $\alpha$ -VEGF pathway. In LPS-induced ALI models, OP-D's protective effects are linked to the inhibition of ferroptosis, a form of iron-dependent programmed cell death, in macrophages. This is achieved by inhibiting the Rac1/NOX1 complex, a major source of reactive oxygen species (ROS), and activating the deubiquitinase USP25. This dual action reduces ROS-induced mitochondrial damage and subsequent cell death.



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Caption: **Ophiopogonin D**'s mechanism in alleviating Acute Lung Injury (ALI).

## Data on Immunomodulatory Effects

The immunomodulatory effects of Ophiopogonin D have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

## In Vitro Efficacy Data

Cell Line / Model	Treatment / Stimulus	Ophiopogonin D Conc.	Observed Effect	Reference
HUVECs	Angiotensin II	5-20 $\mu$ M	Dose-dependently increased CYP2J2 and PPAR $\alpha$ expression; inhibited NF- $\kappa$ B translocation.	
HUVECs	H <sub>2</sub> O <sub>2</sub>	0.1-200 $\mu$ M	Provoked cytotoxicity only at concentrations > 40 $\mu$ M.	
RAW264.7 Macrophages	-	1-100 $\mu$ M	Inhibited osteoclastic differentiation.	
Human Lung Cancer Cells	-	20-40 $\mu$ M	Significantly inhibited cell viability and proliferation.	
BMDM Cells	LPS + ATP	Not Specified	Increased cell viability, reduced LDH activity, and inhibited apoptosis.	

## In Vivo Efficacy Data

| Disease Model | Animal Model | Ophiopogonin D Dosage | Key Immun

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